JBSNF-000088

Description

Structure

3D Structure

Properties

IUPAC Name |

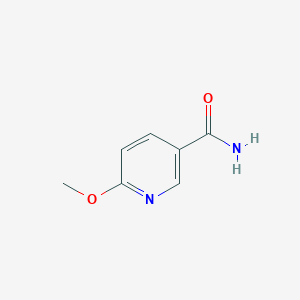

6-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDSMFBEVSJYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290730 | |

| Record name | 6-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-23-4 | |

| Record name | 7150-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxynicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

JBSNF-000088: A Deep Dive into its Mechanism of Action as an NNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBSNF-000088 is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] As a nicotinamide (NA) analog, it serves as a slow-turnover substrate, effectively competing with the endogenous substrate to modulate critical metabolic pathways.[2][3] Its mechanism of action centers on the inhibition of NNMT-catalyzed methylation of nicotinamide, leading to a reduction in 1-methylnicotinamide (MNA) levels.[3][4][5] This activity has demonstrated significant therapeutic potential in preclinical models of metabolic disorders, including obesity and type 2 diabetes, by promoting insulin sensitization, glucose modulation, and body weight reduction.[3][4][5]

Core Mechanism of Action: NNMT Inhibition

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3.[2][3] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, yielding S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[3][5] Elevated NNMT expression and MNA levels have been linked to obesity and type 2 diabetes.[3][5]

This compound acts as a competitive inhibitor of NNMT.[4] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, underscoring its role as a substrate analog that undergoes methylation at a slow rate.[3][6] By inhibiting NNMT, this compound effectively reduces the production of MNA.[4][5] This modulation of the nicotinamide metabolic pathway is believed to be the primary driver of the compound's therapeutic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Target | IC50 (µM) | Cell-Based IC50 (µM) | Cell Line |

| Human NNMT | 1.8[1][7] | 1.6[1][8] | U2OS |

| Monkey NNMT | 2.8[1][7] | - | - |

| Mouse NNMT | 5.0[1][7] | 6.3[1][8] | 3T3L1 |

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models

| Dose & Regimen | Duration | Key Efficacy Endpoints |

| 50 mg/kg, oral gavage, twice daily[5][8] | 4 weeks[5][8] | Significant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[5][8] |

Table 3: Pharmacokinetic Profile in C57BL/6 Mice

| Administration Route | Dose | Key Parameters |

| Intravenous | 1 mg/kg | Plasma Clearance: 21 mL/min/kg, Volume of Distribution (steady state): 0.7 L/kg, Plasma Half-life: 0.5 hours.[1] |

| Oral Gavage | 10 mg/kg | Cmax: 3568 ng/mL, Tmax: 0.5 hours, Half-life: 0.4 hours.[9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as an NNMT inhibitor.

Caption: Experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vitro NNMT Inhibition Assay

A generalized protocol for determining the in vitro potency of NNMT inhibitors is as follows:

-

Enzyme Source: Recombinant human, monkey, or mouse NNMT is used as the enzyme source.[8]

-

Substrates: The reaction includes nicotinamide as the methyl acceptor and S-adenosyl-L-methionine (SAM) as the methyl donor.[8]

-

Inhibitor: this compound is added to the reaction mixture at varying concentrations.

-

Reaction Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic activity.

-

Detection Method: The formation of the product, 1-methylnicotinamide (1-MNA), is quantified.[8] A common and sensitive method for quantification is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8]

-

IC50 Determination: The concentration of this compound that results in a 50% reduction in NNMT activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[8]

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

The following protocol outlines a typical in vivo study to assess the efficacy of this compound in a preclinical model of obesity and insulin resistance:

-

Animal Model: Male C57BL/6J mice are commonly used for this model.[8]

-

Diet-Induced Obesity: To induce obesity and insulin resistance, mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 10-14 weeks.[5][8]

-

Compound Administration: this compound is administered to the treatment group, typically via oral gavage, at a dose of 50 mg/kg twice daily.[5][8] A control group receives a vehicle solution.

-

Treatment Duration: The treatment period is typically four weeks.[5][8]

-

Efficacy Parameters:

Safety and Selectivity

In vitro safety studies have provided initial positive indicators for this compound. No cytotoxicity was observed in HepG2 cells at concentrations up to 100 µM.[8] Furthermore, the compound did not show liability in hERG and NaV1.5 assays at 30 µM, suggesting a low risk for certain cardiac ion channel-related toxicities.[8] The effects of this compound were not observed in NNMT knockout mice on a high-fat diet, confirming the specificity of its action.[2][3]

Conclusion

This compound is a well-characterized inhibitor of NNMT with a clear mechanism of action. Its ability to modulate nicotinamide metabolism has been shown to translate into significant therapeutic benefits in preclinical models of metabolic diseases. The available quantitative data on its potency, efficacy, and pharmacokinetic profile, combined with a defined mechanism and initial safety data, position this compound as a promising candidate for further drug development in the area of metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | NNMT inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. invivochem.com [invivochem.com]

JBSNF-000088: A Technical Guide to a Novel NNMT Inhibitor for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3][4] Elevated expression of NNMT has been linked to obesity and type 2 diabetes, making it a significant therapeutic target for metabolic disorders.[2][3][4] this compound, a nicotinamide analog, inhibits NNMT activity, leading to reduced MNA levels, enhanced insulin sensitization, and modulation of glucose metabolism and body weight in preclinical models of metabolic disease.[2][5]

Chemical and Physical Properties

| Property | Value |

| Formal Name | 6-methoxy-3-pyridinecarboxamide |

| Synonyms | 6-Methoxynicotinamide, NSC 70628 |

| CAS Number | 7150-23-4 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Solid powder |

| Solubility | DMSO: ≥ 60 mg/mL |

Mechanism of Action

This compound acts as a competitive inhibitor at the nicotinamide binding site of the NNMT enzyme. By doing so, it blocks the transfer of a methyl group from SAM to nicotinamide, thereby reducing the production of MNA and S-adenosyl-L-homocysteine (SAH).[3] The inhibition of NNMT by this compound is believed to increase the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism.[3] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, suggesting that this compound may also act as a slow-turnover substrate.[2][6]

Figure 1: Mechanism of NNMT inhibition by this compound.

Quantitative In Vitro and In Vivo Data

In Vitro Inhibitory Activity

| Target | IC₅₀ (µM) | Assay Type |

| Human NNMT | 1.8 | Enzymatic Assay |

| Monkey NNMT | 2.8 | Enzymatic Assay |

| Mouse NNMT | 5.0 | Enzymatic Assay |

| U2OS cells | 1.6 | Cell-based Assay |

| Differentiated 3T3L1 cells | 6.3 | Cell-based Assay |

Data sourced from multiple suppliers and publications.[1][5][7]

In Vivo Pharmacokinetics in Mice

| Parameter | Value (10 mg/kg, oral) | Value (1 mg/kg, intravenous) |

| Cmax | 3568 ng/mL | - |

| Tmax | 0.5 hours | - |

| Half-life (t₁/₂) | 0.4 hours | 0.5 hours |

| Oral Bioavailability | ~40% | - |

| Plasma Clearance | - | 21 mL/min/kg |

| Volume of Distribution (Vdss) | - | 0.7 L/kg |

Data from MedChemExpress.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter | Treatment Group (this compound, 50 mg/kg, oral, twice daily for 4 weeks) | Vehicle Control Group |

| Body Weight | Statistically significant reduction | - |

| Fed Blood Glucose (Day 21) | Statistically significant reduction | - |

| Oral Glucose Tolerance (Day 28) | Statistically significant improvement (normalized) | - |

Findings from a study by Kannt et al.[8]

Experimental Protocols

NNMT Enzymatic Assay (Fluorometric)

A generalized protocol for determining the inhibitory activity of this compound against NNMT is as follows:

-

Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT). Reconstitute recombinant NNMT enzyme, S-adenosyl-L-methionine (SAM), and nicotinamide in the assay buffer. Prepare serial dilutions of this compound.

-

Reaction Setup : In a microplate, add the NNMT enzyme to wells containing the different concentrations of this compound or vehicle control.

-

Initiation and Incubation : Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction. The production of S-adenosyl-L-homocysteine (SAH) is then quantified using a detection reagent that generates a fluorescent signal proportional to the amount of SAH produced.

-

Data Analysis : Measure the fluorescence intensity and calculate the IC₅₀ value for this compound.

Figure 2: General workflow for an NNMT enzymatic assay.

Cell-Based Assay in 3T3-L1 Adipocytes

This protocol outlines the assessment of this compound's effect on NNMT activity in a cellular context.

-

Cell Culture and Differentiation : Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes over 7-10 days using a standard differentiation cocktail containing methylisobutylxanthine (IBMX), dexamethasone, and insulin.

-

Treatment : Treat the differentiated 3T3-L1 adipocytes with varying concentrations of this compound for a specified period.

-

Metabolite Extraction : Lyse the cells and extract intracellular metabolites.

-

Quantification of MNA : Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 1-methylnicotinamide (MNA).

-

Data Analysis : Determine the IC₅₀ value of this compound for the reduction of intracellular MNA levels.

Figure 3: Workflow for cell-based assay in 3T3-L1 adipocytes.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical study to evaluate the in vivo effects of this compound.

-

Animal Model : Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for approximately 14 weeks to induce obesity and insulin resistance.[9]

-

Treatment Administration : The DIO mice are treated with this compound (e.g., 50 mg/kg) or a vehicle control via oral gavage twice daily for a period of four weeks.[8] A lean control group on a standard diet is also maintained.

-

Monitoring : Body weight and food intake are monitored regularly throughout the study. Fed blood glucose levels are measured at specified intervals.

-

Oral Glucose Tolerance Test (OGTT) : At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are administered an oral glucose bolus, and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to assess glucose disposal.

-

Tissue Analysis : At the end of the study, tissues such as liver and adipose tissue can be collected for further analysis of MNA levels and other biomarkers.

Conclusion

This compound is a well-characterized inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its ability to improve insulin sensitivity, reduce body weight, and normalize glucose tolerance makes it a valuable research tool for investigating the role of NNMT in metabolic disorders and for the development of novel therapeutics. The provided data and protocols offer a comprehensive overview for researchers and drug development professionals interested in utilizing this compound in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. abcam.co.jp [abcam.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. zen-bio.com [zen-bio.com]

- 6. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

JBSNF-000088: A Technical Guide to a Novel NNMT Inhibitor for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBSNF-000088 is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme implicated in the pathophysiology of metabolic disorders such as obesity and type 2 diabetes. By inhibiting NNMT, this compound modulates cellular metabolism, leading to beneficial effects on body weight, glucose homeostasis, and insulin sensitivity. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, intended to facilitate further research and drug development efforts in the field of metabolic diseases.

Introduction to this compound and NNMT

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1] Elevated expression of NNMT has been observed in the liver and adipose tissue of individuals with obesity and type 2 diabetes, correlating with increased plasma levels of MNA.[2] Inhibition of NNMT is a promising therapeutic strategy, as it has been shown to increase energy expenditure, reduce body weight and white adipose mass, improve insulin sensitivity, and normalize glucose tolerance.[3]

This compound, also known as 6-Methoxynicotinamide, is a nicotinamide analog that acts as a potent inhibitor of NNMT.[4][5] Preclinical studies have demonstrated its efficacy in animal models of metabolic disease, highlighting its potential as a therapeutic agent.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, covering its in vitro inhibitory activity, pharmacokinetic profile, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value (µM) | Cell-Based IC50 (µM) | Cell Line | Reference(s) |

| Human NNMT | 1.8 | 1.6 | U2OS | [4][5][6] |

| Monkey NNMT | 2.8 | - | - | [4][5][6] |

| Mouse NNMT | 5.0 | 6.3 | 3T3L1 | [4][5][6] |

Table 2: Pharmacokinetic Properties of this compound in C57BL/6 Mice

| Parameter | Value | Route of Administration | Dose | Reference(s) |

| Cmax | 3568 ng/mL | Oral gavage | 10 mg/kg | [5] |

| Tmax | 0.5 hours | Oral gavage | 10 mg/kg | [5] |

| Half-life (t1/2) | 0.4 hours | Oral gavage | 10 mg/kg | [5] |

| Oral Bioavailability | ~40% | Oral gavage | 10 mg/kg | [5] |

| Plasma Clearance | 21 mL/min/kg | Intravenous | 1 mg/kg | [5] |

| Volume of Distribution (Vss) | 0.7 L/kg | Intravenous | 1 mg/kg | [5] |

| Half-life (t1/2) | 0.5 hours | Intravenous | 1 mg/kg | [5] |

Table 3: In Vivo Efficacy of this compound in Mouse Models of Metabolic Disorders

| Animal Model | Treatment | Duration | Key Outcomes | Reference(s) |

| Diet-Induced Obese (DIO) Mice | 50 mg/kg, oral gavage, twice daily | 4 weeks | Significant reduction in body weight and fed blood glucose; Normalized oral glucose tolerance.[6][7] | [6][7] |

| ob/ob Mice | 50 mg/kg, oral gavage, twice daily | 4 weeks | Improved glucose handling without significant weight loss.[7][8] | [7][8] |

| db/db Mice | 50 mg/kg, oral gavage, twice daily | 4 weeks | Improved glucose handling without significant weight loss.[7][8] | [7][8] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of NNMT. This inhibition leads to a reduction in the levels of MNA and an alteration in the cellular SAM/SAH ratio, which has downstream effects on various metabolic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro NNMT Enzymatic Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against NNMT.

Reagents and Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

Nicotinamide (NA)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Detection Reagents (e.g., for LC-MS/MS or fluorescence-based detection)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the NNMT enzyme and the this compound dilutions.

-

Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of NA and SAM.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Quantify the amount of the product, 1-methylnicotinamide (MNA), or the co-product, S-adenosyl-L-homocysteine (SAH), using a suitable detection method like LC-MS/MS.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a DIO mouse model.

Animal Model:

-

Male C57BL/6J mice are commonly used.[6]

Diet:

-

Mice are fed a high-fat diet (HFD), typically containing 45-60% kcal from fat, for 10-14 weeks to induce obesity and insulin resistance.[6]

Compound Administration:

-

This compound is administered via oral gavage at a dose of 50 mg/kg, twice daily.[6]

-

A vehicle control group (e.g., saline or a suitable formulation vehicle) is included.

Experimental Procedure:

-

Induce obesity in mice by feeding them an HFD for the specified duration.

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer this compound or vehicle for a period of 4 weeks.[6]

-

Monitor body weight and food intake regularly (e.g., weekly).

-

Measure fed blood glucose levels at specified intervals.[6]

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[9]

-

Fast the mice overnight.

-

Administer an oral gavage of glucose (e.g., 2 g/kg).

-

Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.[9]

-

-

At the end of the study, collect tissues such as liver and adipose tissue for further analysis (e.g., MNA levels).[9]

Conclusion

This compound is a well-characterized NNMT inhibitor with demonstrated preclinical efficacy in models of metabolic disorders. The data presented in this guide support its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics for obesity and type 2 diabetes. The detailed experimental protocols provided herein should enable researchers to further investigate the mechanism and therapeutic utility of this compound and other NNMT inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. invivochem.com [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diet-induced obesity murine model [protocols.io]

JBSNF-000088 for Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JBSNF-000088, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), for its application in obesity and metabolic disease research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an analog of nicotinamide (NA) that potently and orally inhibits the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[1] NNMT's primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3] Elevated NNMT expression and MNA concentrations have been linked to obesity and type 2 diabetes.[2][3]

This compound acts as a slow-turnover substrate analog.[2] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein.[2] This inhibition of NNMT activity leads to reduced MNA levels, which in turn drives insulin sensitization, improved glucose metabolism, and body weight reduction in animal models of metabolic disease.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target Species | Assay Type | IC50 Value (µM) |

| Human NNMT | Biochemical Assay | 1.8[1][4] |

| Monkey NNMT | Biochemical Assay | 2.8[1][4] |

| Mouse NNMT | Biochemical Assay | 5.0[1][4] |

| U2OS Cells | Cell-Based Assay | 1.6[1][4] |

| 3T3L1 Cells | Cell-Based Assay | 6.3[1][4] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result |

| Body Weight | This compound (50 mg/kg, b.i.d.) | Statistically significant reduction compared to vehicle control after 4 weeks.[1][2] |

| Fed Blood Glucose | This compound (50 mg/kg, b.i.d.) | Statistically significant reduction on day 21.[1] |

| Oral Glucose Tolerance | This compound (50 mg/kg, b.i.d.) | Normalized to the level of lean control mice after 4 weeks.[1][2] |

| Plasma MNA Levels | This compound (50 mg/kg, oral) | Significant reduction observed up to 4 hours post-dosing.[2] |

Table 3: Pharmacokinetic Properties of this compound in C57BL/6 Mice

| Parameter | Value | Route of Administration |

| Cmax | 3568 ng/mL | 10 mg/kg, Oral Gavage[1] |

| Tmax | 0.5 hours | 10 mg/kg, Oral Gavage[1] |

| Half-life (t1/2) | 0.4 hours | 10 mg/kg, Oral Gavage[1] |

| Oral Bioavailability | ~40% | N/A[1] |

| Plasma Clearance | 21 mL/min/kg | 1 mg/kg, Intravenous[1] |

| Volume of Distribution (Vdss) | 0.7 L/kg | 1 mg/kg, Intravenous[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol is designed to evaluate the effect of this compound on body weight and glucose metabolism in a mouse model of obesity.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard rodent chow

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Glucose solution (for OGTT)

-

Blood glucose meter and test strips

-

Oral gavage needles

Procedure:

-

Induction of Obesity:

-

House male C57BL/6J mice and feed them a high-fat diet for 14 weeks to induce obesity and insulin resistance.[2] A control group of age-matched mice should be fed standard rodent chow.

-

-

Treatment Administration:

-

After the induction period, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.

-

Administer this compound orally via gavage at a dose of 50 mg/kg, twice daily (b.i.d.).[1][2] The vehicle control group receives the same volume of the vehicle.

-

Continue the respective diets and treatments for 4 weeks.[1][2]

-

-

Data Collection:

-

Body Weight: Record the body weight of each mouse twice weekly throughout the 4-week treatment period.

-

Food and Water Intake: Monitor and record food and water consumption per cage twice weekly.

-

Fed Blood Glucose: Measure blood glucose from the tail vein on specified days (e.g., day 21) in the fed state.[1]

-

-

Oral Glucose Tolerance Test (OGTT):

-

Perform an OGTT on day 28 of treatment.[1]

-

Fast the mice overnight (approximately 16-18 hours) with free access to water.[5]

-

Record the baseline blood glucose level (t=0).

-

Administer a glucose solution orally (e.g., 2 g/kg body weight).[6]

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[5]

-

In Vitro NNMT Inhibition Assay

This protocol is used to determine the in vitro potency of this compound in inhibiting NNMT activity.

Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

Nicotinamide (NA)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay buffer

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the NNMT enzyme in an appropriate assay buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the substrates, nicotinamide and SAM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Detection and Analysis:

-

Stop the reaction.

-

Quantify the formation of the product, 1-methylnicotinamide (MNA), using a sensitive detection method such as LC-MS/MS.

-

-

IC50 Determination:

-

Calculate the concentration of this compound that results in a 50% inhibition of NNMT activity (IC50 value).

-

Visualizations

The following diagrams illustrate the signaling pathway of NNMT and the experimental workflow for evaluating this compound.

Caption: this compound inhibits NNMT, reducing MNA and improving metabolic health.

Caption: Workflow for evaluating this compound in diet-induced obese mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mmpc.org [mmpc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to JBSNF-000088 and its Role in Type 2 Diabetes Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, a nicotinamide analog, has emerged as a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). Elevated NNMT expression is linked to obesity and type 2 diabetes. This compound has demonstrated significant potential in preclinical studies by improving metabolic parameters. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1] Increased NNMT expression and activity have been observed in the adipose tissue and liver of obese and diabetic individuals, suggesting its involvement in the pathogenesis of these metabolic disorders.[1] Inhibition of NNMT has been shown to increase cellular energy expenditure, reduce body weight, and improve insulin sensitivity in preclinical models.[1]

This compound has been identified as a potent inhibitor of NNMT, showing promise as a therapeutic agent for type 2 diabetes and related metabolic conditions.[2] This guide details the scientific foundation for the study of this compound and provides practical information for its investigation.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[3] This inhibition leads to a reduction in the production of MNA and S-adenosyl-L-homocysteine (SAH), while potentially increasing the cellular levels of nicotinamide and SAM. The modulation of these key metabolites is believed to be the primary driver of the observed therapeutic effects.

The proposed signaling pathway for the action of this compound is illustrated below:

Caption: NNMT Inhibition Pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Assay Type |

| Human NNMT | 1.8 | Fluorescence-based enzymatic assay |

| Monkey NNMT | 2.8 | Fluorescence-based enzymatic assay |

| Mouse NNMT | 5.0 | Fluorescence-based enzymatic assay |

| Human NNMT (in U2OS cells) | 1.6 | Cell-based MNA measurement |

| Mouse NNMT (in 3T3-L1 cells) | 6.3 | Cell-based MNA measurement |

Data sourced from Kannt et al., 2018.[2]

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing |

| Oral Administration | ||

| Dose | 10 mg/kg | Single oral gavage |

| Cmax | 3568 ng/mL | |

| Tmax | 0.5 hours | |

| Half-life (t1/2) | 0.4 hours | |

| Intravenous Administration | ||

| Dose | 1 mg/kg | Single intravenous injection |

| Half-life (t1/2) | 0.5 hours |

Data sourced from commercial suppliers, referencing preclinical studies.

Table 3: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control (HFD) | This compound (50 mg/kg, b.i.d.) | Lean Control (Chow) |

| Body Weight Change (%) | Increase | Statistically significant reduction vs. HFD control | Stable |

| Fed Blood Glucose (mg/dL) on Day 21 | Elevated | Statistically significant reduction vs. HFD control | Normal |

| Oral Glucose Tolerance Test (AUC on Day 28) | Impaired | Normalized to lean control levels (p < 0.001 vs. HFD) | Normal |

| Fed Plasma Insulin on Day 14 | Elevated | Trend towards reduction (p < 0.01 vs. HFD) | Normal |

| Plasma MNA Levels | Elevated | ~50% reduction | Normal |

Data represents a 4-week treatment period. Sourced from Kannt et al., 2018.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Fluorescence-Based NNMT Enzymatic Assay

This assay measures the enzymatic activity of NNMT by detecting the formation of a fluorescent product.

Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

Nicotinamide (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.6)

-

Detection reagents (specific to the kit used, often involving a coupled enzymatic reaction to produce a fluorescent signal)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the NNMT enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the fluorescence-based NNMT enzymatic assay.

Cell-Based MNA Measurement Assay

This assay quantifies the inhibitory effect of this compound on endogenous NNMT activity in a cellular context.

Materials:

-

U2OS (human bone osteosarcoma) or 3T3-L1 (mouse pre-adipocyte) cells

-

Cell culture medium and supplements

-

This compound

-

LC-MS/MS system

Procedure:

-

Culture U2OS or differentiated 3T3-L1 adipocytes in appropriate cell culture plates.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

After treatment, harvest the cells and lyse them to release intracellular contents.

-

Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins from the cell lysate.

-

Analyze the supernatant for 1-methylnicotinamide (MNA) levels using a validated LC-MS/MS method.

-

Normalize the MNA levels to the total protein concentration in each sample.

-

Calculate the percent inhibition of MNA production and determine the cellular IC50 value.

Diet-Induced Obesity (DIO) Mouse Model and In Vivo Efficacy Studies

This protocol describes the induction of obesity in mice and the subsequent evaluation of this compound's therapeutic effects.

Animal Model:

-

Male C57BL/6J mice are commonly used.

Diet:

-

High-Fat Diet (HFD): Typically 45-60% of calories from fat. A common formulation is the D12492 diet (60% kcal from fat).

-

Control Diet: A matched low-fat diet (e.g., 10% kcal from fat) is used for the lean control group.[4]

Procedure:

-

Induce obesity by feeding mice a high-fat diet for an extended period (e.g., 14 weeks).

-

Randomize the obese mice into treatment and vehicle control groups. A lean control group on a standard chow diet should also be included.

-

Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle via oral gavage for the duration of the study (e.g., 4 weeks).

-

Monitor body weight and food intake regularly.

-

Measure fed blood glucose and plasma insulin at specified time points.

-

Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the mice to clear a glucose load from the bloodstream.

Procedure:

-

Fast the mice overnight (typically 6-8 hours).

-

Measure baseline blood glucose levels (t=0) from a tail snip.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes and related metabolic disorders. Its mechanism of action as an NNMT inhibitor is well-supported by in vitro and in vivo data. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds. Future studies should focus on elucidating the detailed downstream effects of NNMT inhibition and progressing this compound or its analogs toward clinical evaluation. As of now, no clinical trials for this compound have been reported.[1]

References

- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eptrading.co.jp [eptrading.co.jp]

JBSNF-000088 (CAS 7150-23-4): A Technical Guide to a Potent NNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme implicated in various metabolic disorders, including obesity and type 2 diabetes, as well as in certain cancers.[4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of its in vitro and in vivo pharmacological effects. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development efforts.

Physicochemical Properties

This compound is a nicotinamide analog with the following chemical and physical properties.[8]

| Property | Value | Reference |

| IUPAC Name | 6-methoxypyridine-3-carboxamide | [8] |

| Synonyms | 6-Methoxynicotinamide, NSC 70628 | [8] |

| CAS Number | 7150-23-4 | [8] |

| Molecular Formula | C₇H₈N₂O₂ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | Solid | [8] |

| Solubility | Soluble in DMSO. DMF: 5mg/mL, DMSO: 5mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16mg/mL, Ethanol: 1mg/mL. | [8] |

| SMILES | COC1=NC=C(C=C1)C(=O)N | [8] |

| InChI | InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10) | [8] |

| InChI Key | KXDSMFBEVSJYRF-UHFFFAOYSA-N | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of Nicotinamide N-methyltransferase (NNMT).[1] NNMT catalyzes the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][7] Elevated NNMT expression is associated with obesity and type 2 diabetes.[4][1] By inhibiting NNMT, this compound reduces the levels of MNA and leads to a range of beneficial metabolic effects, including insulin sensitization, glucose modulation, and body weight reduction.[4][1] It is suggested that this compound may act as a slow-turnover substrate analog.[1]

Caption: NNMT signaling pathway and its inhibition by this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity

| Target | Species | IC₅₀ (µM) | Cell Line | Reference |

| NNMT | Human | 1.8 | - | [2] |

| NNMT | Monkey | 2.8 | - | [2] |

| NNMT | Mouse | 5.0 | - | [2] |

| Endogenous NNMT | Human | 1.6 | U2OS | [9][8] |

| Endogenous NNMT | Mouse | 6.3 | Differentiated 3T3L1 | [9][8] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | 1 mg/kg Intravenous | 10 mg/kg Oral Gavage | Reference |

| Cₘₐₓ | - | 3568 ng/mL | [9] |

| Tₘₐₓ | - | 0.5 hours | [9] |

| Half-life (t₁/₂) | 0.5 hours | 0.4 hours | [9] |

| Plasma Clearance | 21 mL/min/kg | - | [9] |

| Volume of Distribution (Vd) | 0.7 L/kg | - | [9] |

| Oral Bioavailability | - | ~40% | [9] |

Table 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter | Treatment Group (this compound, 50 mg/kg) | Effect | Reference |

| Body Weight | - | Statistically significant reduction | [9][1] |

| Fed Blood Glucose | - | Statistically significant reduction on day 21 | [9] |

| Oral Glucose Tolerance | - | Statistically significant improvement on day 28 | [9] |

| Visceral White Adipose Tissue (WAT) MNA Levels | - | Reduction | [8] |

| Plasma and Liver Triglyceride Levels | - | Reduction | [8] |

Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorescence-Based)

This protocol is adapted from the methodology described for screening this compound.[10]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant NNMT.

Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

Nicotinamide (NA)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay Buffer

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Formic Acid

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the NNMT enzyme and pre-incubate with the different concentrations of this compound for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of NA and SAM. The final concentrations will depend on the specific enzyme isoform being tested (e.g., for human NNMT: 6 µM NA and 7 µM SAM).[10]

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding acetophenone, KOH, and formic acid. The MNA product reacts to form a fluorescent 2,7-naphthyridine derivative.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is a generalized representation of the in vivo studies conducted with this compound.[11][12]

Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and other metabolic parameters in a mouse model of diet-induced obesity.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle for oral gavage (e.g., as described in formulation protocols)

-

Glucometer and glucose test strips

-

Equipment for oral glucose tolerance test (OGTT)

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for 10-14 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

Compound Administration:

-

Randomly assign the HFD-fed mice to a vehicle control group and a this compound treatment group.

-

Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage twice daily for the duration of the study (e.g., 4 weeks).[11]

-

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., weekly).

-

Monitor fed blood glucose levels at specified intervals.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Perform an OGTT at the end of the treatment period.

-

Fast the mice overnight.

-

Administer an oral glucose bolus (e.g., 2 g/kg).

-

Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

-

-

Terminal Procedures:

-

At the end of the study, collect blood samples for analysis of plasma lipids and other biomarkers.

-

Collect tissues such as liver and adipose tissue for further analysis (e.g., MNA levels, gene expression).

-

Visualizations

General Experimental Workflow for Preclinical Evaluation of NNMT Inhibitors

Caption: A typical workflow for the preclinical assessment of novel NNMT inhibitors.

Conclusion

This compound is a well-characterized and potent inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its favorable in vitro and in vivo profiles make it a valuable research tool for investigating the role of NNMT in physiology and pathophysiology. The data and protocols presented in this guide are intended to facilitate further research into this compound and the development of novel therapeutics targeting NNMT.

References

- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 5. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. invivochem.com [invivochem.com]

- 11. benchchem.com [benchchem.com]

- 12. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

JBSNF-000088: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] This enzyme plays a crucial role in cellular metabolism and energy homeostasis, and its dysregulation has been linked to obesity and type 2 diabetes.[2][3] this compound has demonstrated significant therapeutic potential in preclinical models by improving metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a nicotinamide (NA) analog, targeting the active site of NNMT.[2][5] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3] By inhibiting NNMT, this compound reduces the levels of MNA.[1][3] Elevated levels of NNMT and MNA have been associated with metabolic disorders.[3][4] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, suggesting it may act as a slow-turnover substrate analog.[3]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified across different species and in cellular assays. The available data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against NNMT

| Target Species | IC50 (µM) | Assay Type |

| Human NNMT | 1.8[1][4][6][7][8] | Cell-free enzymatic assay[6] |

| Human NNMT | 2.4 | LC-MS/MS based enzymatic assay[5] |

| Monkey NNMT | 2.8[1][4][6][7][8] | Cell-free enzymatic assay[6] |

| Mouse NNMT | 5.0[1][4][6][7][8] | Cell-free enzymatic assay[6] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | IC50 (µM) | Endpoint |

| U2OS | 1.6[1][8][9] | MNA level reduction[8] |

| Differentiated 3T3L1 | 6.3[1][8][9] | MNA level reduction[8] |

Table 3: In Vivo Metabolic Effects of this compound in Mouse Models

| Mouse Model | Dosage | Treatment Duration | Key Effects |

| Diet-Induced Obesity (DIO) | 50 mg/kg, oral gavage, twice daily[5][10] | 4 weeks[1][10] | Significant reduction in body weight and fed blood glucose; normalized oral glucose tolerance.[1][3][10] |

| ob/ob | 50 mg/kg, oral gavage, twice daily | 4 weeks | Improved glucose handling (without weight loss).[3] |

| db/db | 50 mg/kg, oral gavage, twice daily[5] | 4 weeks | Improved glucose handling (without weight loss).[3] |

Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against NNMT.

Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme.[7]

-

Substrates: Nicotinamide (NA) and S-adenosyl-L-methionine (SAM).[7]

-

This compound at various concentrations.

-

Assay buffer.

-

Reagents for detecting MNA formation (e.g., acetophenone, KOH, formic acid for fluorescent product generation).[9]

Procedure:

-

Incubate the NNMT enzyme with varying concentrations of this compound for a predetermined time.[7]

-

Initiate the enzymatic reaction by adding NA and SAM.[7]

-

Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.[7]

-

Stop the reaction.

-

Quantify the amount of MNA formed. In the fluorescence-based assay, MNA reacts with acetophenone in the presence of KOH and formic acid to generate a fluorescent product (2,7-naphthyridine), which can be measured.[9]

-

Calculate the IC50 value, which is the concentration of this compound that inhibits enzyme activity by 50%.[10]

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical in vivo study to evaluate the metabolic effects of this compound.

Animal Model:

-

Male C57BL/6J mice.[11]

Induction of Obesity:

-

Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 14 weeks to induce obesity and insulin resistance.[5][11]

Compound Administration:

-

Administer this compound at 50 mg/kg via oral gavage twice daily.[5][10]

-

A vehicle control group should be run in parallel.[10]

Treatment Duration:

Efficacy Parameters:

-

Body Weight: Monitor regularly.[10]

-

Fed Blood Glucose: Measure at specified intervals (e.g., weekly).[7]

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral gavage of glucose (e.g., 2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.[7]

-

Tissue Analysis: Collect tissues such as liver and adipose tissue for further analysis of MNA levels and other biomarkers.[7][8]

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the direct inhibition of NNMT, leading to downstream metabolic consequences.

Caption: Inhibition of the NNMT signaling pathway by this compound.

Caption: Experimental workflow for in vivo efficacy studies in a DIO mouse model.

Conclusion

This compound is a well-characterized inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its ability to reduce body weight, improve glucose homeostasis, and enhance insulin sensitivity makes it a promising therapeutic candidate for obesity and type 2 diabetes. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and the role of NNMT in metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | NNMT inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. invivochem.com [invivochem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

JBSNF-000088: A Technical Guide to its Role in Nicotinamide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, a nicotinamide (NA) analog, is a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in nicotinamide and S-adenosyl-L-methionine (SAM) metabolism. Elevated NNMT activity is associated with metabolic disorders such as obesity and type 2 diabetes. This compound acts as a slow-turnover substrate for NNMT, leading to a reduction in the levels of 1-methyl-nicotinamide (MNA), the product of the NNMT-catalyzed reaction. In preclinical models, inhibition of NNMT by this compound has demonstrated significant beneficial effects on metabolic parameters, including reduced body weight, improved insulin sensitivity, and normalized glucose tolerance. These effects are, at least in part, mediated by the stabilization of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its quantitative effects on nicotinamide metabolism.

Core Mechanism of Action: NNMT Inhibition

This compound is a structural analog of nicotinamide and functions as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3]

By inhibiting NNMT, this compound effectively reduces the levels of MNA.[1] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, suggesting that this compound acts as a slow-turnover substrate analog.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Species | IC50 (µM) | Reference |

| NNMT | Human | 1.8 | [4] |

| NNMT | Monkey | 2.8 | [4] |

| NNMT | Mouse | 5.0 | [4] |

| U2OS cells | Human | 1.6 | [5] |

| 3T3L1 cells | Mouse | 6.3 | [5] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Dosage & Duration | Outcome | Reference |

| Body Weight | 50 mg/kg, oral gavage, twice daily for 4 weeks | Statistically significant reduction | [6] |

| Fed Blood Glucose | 50 mg/kg, oral gavage, twice daily for 4 weeks | Statistically significant reduction on day 21 | [7] |

| Oral Glucose Tolerance | 50 mg/kg, oral gavage, twice daily for 4 weeks | Normalized to lean control mice | [7] |

| Plasma MNA Levels | 50 mg/kg, oral gavage | ~50% reduction | [7] |

| Visceral White Adipose Tissue (WAT) MNA Levels | 50 mg/kg, oral gavage, twice daily for 4 weeks | Statistically significant reduction | [7] |

| Liver MNA Levels | 50 mg/kg, oral gavage, twice daily for 30 days | Statistically significant reduction | [7] |

| Fed Plasma Insulin | 50 mg/kg, oral gavage, twice daily for 4 weeks | Statistically significant reduction on day 14 | [7] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dosage & Route | Value | Reference |

| Cmax | 10 mg/kg, oral gavage | 3568 ng/mL | [4] |

| Tmax | 10 mg/kg, oral gavage | 0.5 hours | [4] |

| Half-life (oral) | 10 mg/kg, oral gavage | 0.4 hours | [4] |

| Oral Bioavailability | 10 mg/kg, oral gavage | ~40% | [4] |

| Plasma Clearance | 1 mg/kg, intravenous | 21 mL/min/kg | [4] |

| Volume of Distribution | 1 mg/kg, intravenous | 0.7 L/kg | [4] |

| Half-life (intravenous) | 1 mg/kg, intravenous | 0.5 hours | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of NNMT Inhibition by this compound

The inhibition of NNMT by this compound initiates a cascade of events that ultimately leads to improved metabolic homeostasis. A key downstream effector is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism. Mechanistic studies suggest that NNMT and its product, MNA, regulate the ubiquitin-proteasome degradation of SIRT1.[1] Therefore, inhibition of NNMT leads to the stabilization of SIRT1 protein.[3]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model.

Detailed Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorescence-based)

This assay measures the enzymatic activity of NNMT by quantifying the formation of MNA.

-

Enzyme Source: Recombinant human, monkey, or mouse NNMT.

-

Substrates: Nicotinamide and S-adenosyl-L-methionine (SAM).

-

Protocol:

-

Pre-incubate varying concentrations of this compound with the NNMT enzyme for 30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of SAM and nicotinamide.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and add acetophenone, KOH, and formic acid. This mixture reacts with the MNA produced to form a fluorescent product (2,7-naphthyridine).

-

Measure the fluorescence to determine the amount of MNA formed.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NNMT enzyme activity.

-

In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Model

This protocol is designed to evaluate the therapeutic effects of this compound on obesity and related metabolic parameters.

-

Animal Model: Male C57BL/6J mice.

-

Diet: A high-fat diet (HFD) where 60% of the kilocalories are derived from fat.

-

Protocol:

-

Induce obesity by feeding the mice the HFD for 10-14 weeks.

-

Randomly assign the obese mice to two groups: a vehicle control group and a this compound treatment group.

-

Administer this compound at a dose of 50 mg/kg via oral gavage twice daily for 4 weeks. The vehicle group receives the same volume of the vehicle solution.

-

Monitor and record the body weight and food intake of the animals regularly throughout the study.

-

On day 28 of the treatment, perform an oral glucose tolerance test (OGTT).

-

Collect blood samples at specified time points to measure fed blood glucose, plasma insulin, and MNA levels.

-

At the end of the study, euthanize the animals and collect tissues such as the liver and white adipose tissue for further analysis.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the animals to clear a glucose load from the bloodstream.

-

Protocol:

-

Fast the mice overnight (for approximately 16 hours) before the test.

-

Administer a baseline oral dose of this compound (50 mg/kg) or vehicle one hour prior to the glucose challenge.

-

Administer a glucose solution (2 g/kg body weight) to the mice via oral gavage.

-

Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose administration.

-

Measure the blood glucose concentration at each time point.

-

The data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

-

Quantification of MNA Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying MNA in biological samples.

-

Principle: This method involves the separation of MNA from other components in the sample by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.

-

General Procedure:

-

Sample Preparation: Extract MNA from plasma, liver homogenates, or adipose tissue homogenates. This typically involves protein precipitation followed by centrifugation.

-

Chromatographic Separation: Inject the extracted sample into a liquid chromatograph. A C18 column is commonly used to separate MNA from other molecules in the sample.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into the mass spectrometer. MNA is ionized, and the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion are monitored for quantification.

-

Quantification: A standard curve is generated using known concentrations of MNA to quantify the amount of MNA in the samples.

-

Conclusion

This compound is a promising small molecule inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its mechanism of action, involving the reduction of MNA and the stabilization of SIRT1, provides a strong rationale for its development as a therapeutic agent for obesity and type 2 diabetes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties and therapeutic potential of this compound and other NNMT inhibitors. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

JBSNF-000088: A Potent, Species-Specific Inhibitor of Nicotinamide N-Methyltransferase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NA) to form 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[3][4] Elevated levels of NNMT expression and MNA have been associated with metabolic disorders such as obesity and type-2 diabetes.[3][4][5] this compound has demonstrated significant potential in preclinical studies by inhibiting NNMT activity, leading to reduced MNA levels, insulin sensitization, improved glucose modulation, and body weight reduction in animal models of metabolic disease.[1][3][5] This document provides a comprehensive overview of the species-specific IC50 values of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the relevant signaling pathway.

Species-Specific IC50 Values

The inhibitory potency of this compound against NNMT has been characterized across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity in human, mouse, and monkey enzymes, as well as in different cell-based assays.

| Target | Species/Cell Line | IC50 (µM) | Reference |

| NNMT Enzyme | Human | 1.8 | [1][2][3][6][7] |

| NNMT Enzyme | Human (LC-MS/MS method) | 2.4 | [3] |

| NNMT Enzyme | Monkey | 2.8 | [1][2][3][6][7] |

| NNMT Enzyme | Mouse | 5.0 | [1][2][3][6][7] |

| Endogenous NNMT | U2OS (Human) | 1.6 | [1][3][6][7] |

| Endogenous NNMT | 3T3-L1 (Mouse) | 6.3 | [1][3][6][7] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive substrate analog of nicotinamide.[3] By inhibiting NNMT, it blocks the conversion of nicotinamide and SAM into MNA and S-adenosyl-L-homocysteine (SAH).[8] This action has significant downstream effects on cellular metabolism and signaling.[9] The inhibition of NNMT is believed to modulate cellular energy expenditure and glucose homeostasis, contributing to the therapeutic effects observed in metabolic disease models.[5]

Figure 1. this compound inhibits the NNMT-catalyzed conversion of NA and SAM.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vitro NNMT Inhibition Assay

This assay determines the concentration-dependent inhibitory effect of this compound on NNMT enzymatic activity.

-

Reagents:

-

Recombinant human, monkey, or mouse NNMT enzyme.

-

Substrates: Nicotinamide (NA) and S-adenosyl-L-methionine (SAM).

-

Test compound (this compound) at various concentrations.

-

-

General Procedure:

-

The NNMT enzyme is pre-incubated with varying concentrations of this compound for a specified period.

-

The enzymatic reaction is initiated by the addition of NA and SAM.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of a product, such as S-adenosyl-L-homocysteine or 1-methylnicotinamide, is quantified.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

-

-

Detection Methods:

Cell-Based Endogenous NNMT Inhibition Assay

This assay measures the ability of this compound to inhibit NNMT activity within a cellular context.

-

Cell Lines:

-

U2OS (human osteosarcoma cells).

-

Differentiated 3T3-L1 (mouse adipocytes).

-

-

Procedure:

-

Cells are treated with this compound at various concentrations for 24 hours.

-

The levels of MNA in the cell lysates or supernatant are assessed by LC-MS/MS.

-

The IC50 values are calculated based on the reduction in MNA levels.

-

In Vivo Efficacy Studies in Mouse Models of Metabolic Disease

These studies evaluate the therapeutic effects of this compound in established mouse models of obesity and diabetes.

-

Animal Models:

-

Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet (HFD) for 14 weeks.[3]

-

ob/ob Mice: Mice with a spontaneous mutation in the leptin gene, leading to obesity and insulin resistance.

-

db/db Mice: Mice with a mutation in the leptin receptor gene, resulting in a diabetic phenotype.

-

-

Compound Administration:

-

Efficacy Parameters:

-

Body Weight: Monitored regularly throughout the study.

-

Fed Blood Glucose: Measured at specified intervals (e.g., weekly).

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted overnight, followed by an oral gavage of glucose. Blood glucose levels are measured at various time points post-glucose administration.

-

Plasma MNA Levels: Measured to confirm target engagement and pharmacodynamic effect.

-

Figure 2. General workflow for in vivo efficacy studies of this compound.

Safety and Pharmacokinetics

-

Cytotoxicity: this compound did not show any toxicity in HepG2 cells at concentrations up to 100 µM.[9]

-

Cardiac Safety: No liability was found in hERG and NaV1.5 assays at 30 µM.[9]

-

Pharmacokinetics: In mice, this compound exhibits rapid absorption following oral administration, with a Tmax of 0.5 hours and an oral bioavailability of approximately 40%.[3] It has a short half-life of 0.4-0.5 hours.[1][3]

Conclusion

This compound is a well-characterized inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disorders. Its species-specific IC50 values, detailed experimental protocols, and understood mechanism of action provide a solid foundation for further research and development. The data presented in this guide offer valuable insights for scientists and drug development professionals working on novel therapeutics for obesity and type-2 diabetes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - Biochemicals - CAT N°: 29920 [bertin-bioreagent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Impact of JBSNF-000088 on the S-adenosyl-methionine (SAM) Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088 is a potent small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme increasingly recognized as a key regulator of cellular metabolism and epigenetic states. By catalyzing the methylation of nicotinamide using S-adenosyl-methionine (SAM) as the methyl donor, NNMT plays a crucial role in the SAM cycle. This guide provides a comprehensive technical overview of the effects of this compound on the SAM cycle, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers investigating NNMT inhibition as a therapeutic strategy for metabolic disorders and other related diseases.

Introduction to this compound and the SAM Cycle

This compound, also known as 6-Methoxynicotinamide, is a nicotinamide analog that acts as a competitive inhibitor of NNMT.[1][2][3] The enzyme NNMT is a key player in cellular metabolism, primarily by consuming SAM to methylate nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][4] This process directly impacts the intracellular pool of SAM, the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[5][6]